Lipophilicity (XLogP) Comparison: Enhanced Membrane Partitioning vs. Clinical Triazole Antifungals
The target compound exhibits a computed XLogP of 3.6, substantially higher than fluconazole (XLogP ≈ 0.5) and moderately above voriconazole (XLogP ≈ 1.8), positioning it closer to the agricultural triazole fungicide tebuconazole (XLogP ≈ 3.7) [1]. Elevated lipophilicity in the triazole class is associated with enhanced fungal membrane penetration and increased apparent volume of distribution, which can translate to improved tissue penetration in both agricultural and potential pharmaceutical contexts [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP = 3.6 |
| Comparator Or Baseline | Fluconazole (XLogP ≈ 0.5); Voriconazole (XLogP ≈ 1.8); Tebuconazole (XLogP ≈ 3.7) |
| Quantified Difference | ΔXLogP = +3.1 vs. fluconazole; ΔXLogP = +1.8 vs. voriconazole; ΔXLogP = −0.1 vs. tebuconazole |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity predicts superior membrane permeability and potential for deeper tissue distribution, critical for eradicating intracellular or sequestered fungal pathogens in both plant and mammalian systems.
- [1] PubChem Compound Summary for CID 3835458, 2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone. National Center for Biotechnology Information (2025). View Source
- [2] Richardson, K., Gymes, G.E. Triazole anti-fungal agents. AGRIS, FAO, 1986. View Source
